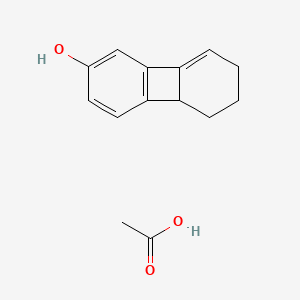![molecular formula C18H28N2O3 B14400478 N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea CAS No. 88132-29-0](/img/structure/B14400478.png)
N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea is an organic compound that features a cyclohexyl group, a phenyl group, and a urea derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea typically involves the following steps:
Formation of the Cyclohexylpropan-2-yl Group: This step involves the reaction of cyclohexylmagnesium bromide with propan-2-one to form 1-cyclohexylpropan-2-ol.
Etherification: The hydroxyl group of 1-cyclohexylpropan-2-ol is then converted to an ether by reacting with 4-bromophenol in the presence of a base such as potassium carbonate.
Urea Formation: The final step involves the reaction of the etherified product with N-methoxy-N-methylurea in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at the para position relative to the ether group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted phenyl derivatives
科学的研究の応用
N’-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of N’-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
N’-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-ethylurea: Similar structure but with an ethyl group instead of a methyl group.
N’-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-isopropylurea: Similar structure but with an isopropyl group instead of a methyl group.
Uniqueness
N’-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl and phenyl groups provide structural stability, while the urea derivative enhances its reactivity and potential bioactivity.
特性
CAS番号 |
88132-29-0 |
|---|---|
分子式 |
C18H28N2O3 |
分子量 |
320.4 g/mol |
IUPAC名 |
3-[4-(1-cyclohexylpropan-2-yloxy)phenyl]-1-methoxy-1-methylurea |
InChI |
InChI=1S/C18H28N2O3/c1-14(13-15-7-5-4-6-8-15)23-17-11-9-16(10-12-17)19-18(21)20(2)22-3/h9-12,14-15H,4-8,13H2,1-3H3,(H,19,21) |
InChIキー |
UAWRNQUGBNTVSC-UHFFFAOYSA-N |
正規SMILES |
CC(CC1CCCCC1)OC2=CC=C(C=C2)NC(=O)N(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


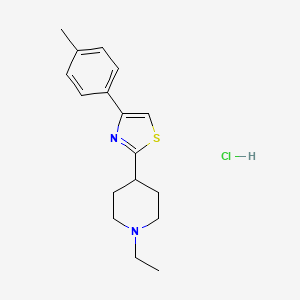
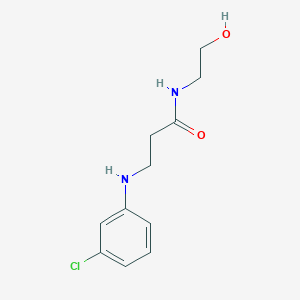
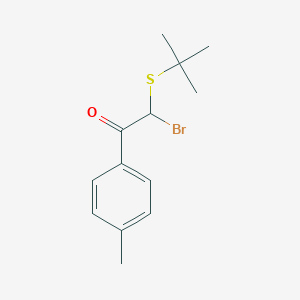
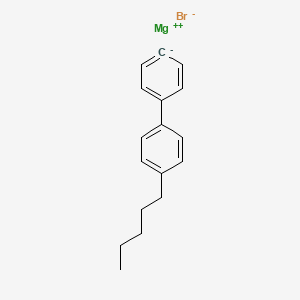
![Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14400430.png)
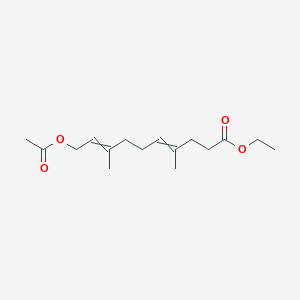
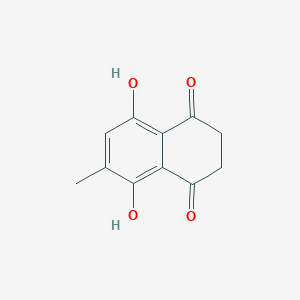
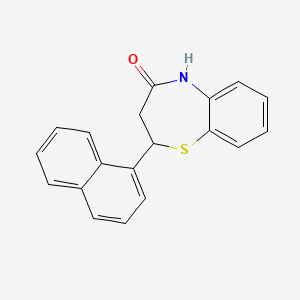
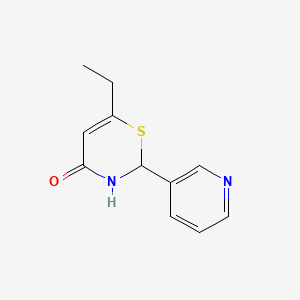
![5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 4-amino-2-(4-nitrophenyl)-](/img/structure/B14400451.png)
![2-[(Dimethylamino)methylidene]-3-methylbutanal](/img/structure/B14400452.png)
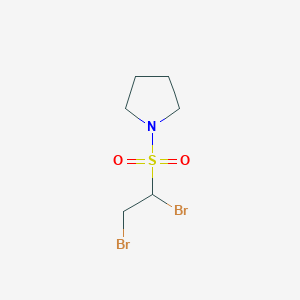
![2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate](/img/structure/B14400463.png)
